5-phenyl-1,3,4-oxadiazole-2-thiol
Description
5-Phenyl-1,3,4-oxadiazole-2-thiol (POT) is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol (-SH) group at the 2-position. Its molecular structure (Fig. 1) enables diverse applications, including use in dye-sensitized solar cells (DSSCs), antimicrobial agents, and organic synthesis intermediates .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWXVBZGSVUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
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Hydrazide Preparation : Benzohydrazide is typically synthesized by reacting ethyl benzoate with hydrazine hydrate. For example, ethyl-3-(2-nitrophenyl)acrylate was converted to its hydrazide derivative using hydrazine hydrate in methanol.
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Cyclization with CS₂ : The hydrazide is treated with CS₂ in the presence of potassium hydroxide (KOH) in ethanol. The mixture is refluxed for 6–9 hours, during which the oxadiazole ring forms, accompanied by the release of hydrogen sulfide (H₂S) gas.
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Acidification and Isolation : The reaction mixture is diluted with water and acidified to pH 2–3 using hydrochloric acid (HCl), precipitating the crude product. Recrystallization from ethanol or dimethylformamide (DMF) yields pure this compound.
Example :
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Starting Material : Benzohydrazide (0.01 mol)
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Reagents : CS₂ (0.03 mol), KOH (0.03 mol), ethanol (20 mL)
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Conditions : Reflux at 78°C for 9 hours
Alternative Routes from Carboxylic Acid Derivatives
Multi-Step Synthesis from Acrylic Acid Derivatives
A modified route begins with substituted acrylic acids, as demonstrated in the synthesis of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol:
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Esterification : 3-(2-Nitrophenyl)acrylic acid is esterified with ethanol and sulfuric acid to form ethyl-3-(2-nitrophenyl)acrylate.
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Hydrazide Formation : The ester reacts with hydrazine hydrate to yield 3-(2-nitrophenyl)acrylohydrazide.
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Oxadiazole Formation : The hydrazide is cyclized with CS₂ and KOH in ethanol under reflux, followed by acidification to isolate the thiol derivative.
Key Data :
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
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Reflux Temperature (78–80°C) : Ensures complete conversion without side reactions.
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Time : Prolonged reflux (≥6 hours) is critical for high yields, as shorter durations lead to incomplete cyclization.
Structural Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic methods:
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IR Spectroscopy : A strong S–H stretch at ~2560 cm⁻¹ and C=N absorption at ~1610 cm⁻¹.
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¹H-NMR : A singlet at δ 11.6 ppm for the thiol proton and aromatic protons between δ 7.2–8.0 ppm.
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Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₈H₅N₂OS (e.g., m/z 193.03 for [M+H]⁺).
Applications in Coordination Chemistry
The thiol group in this compound facilitates metal coordination. For instance, reaction with ZnCl₂ in ethanol produces a polymeric complex, [ZnL₂]ₙ, where L = deprotonated oxadiazole-thiolate. This highlights its utility in materials science.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
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Disulfide Formation : Treatment with iodine or hydrogen peroxide oxidizes the thiol to a disulfide. This reaction is reversible under reducing conditions .
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Enzymatic Oxidation : Myceliophthora thermophila laccase catalyzes the oxidation of catechol to ortho-quinone, enabling 1,4-thia-Michael addition with 5-phenyl-1,3,4-oxadiazole-2-thiol to form aryl thioethers .
Key Conditions :
| Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Laccase (Novozym 51003) | EtOAc/buffer | 25°C | 3 h | Aryl thioethers | 46–94 |
| I₂ | Ethanol | RT | 1 h | Disulfide derivatives | 70–85 |
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile, reacting with electrophiles such as alkyl halides:
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S-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with NaH as a base produces thioethers .
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Acylation : Treatment with acyl chlorides forms thioesters, though yields are moderate due to competing hydrolysis .
Example Reaction :
textThis compound + R-X → 5-Phenyl-SR-1,3,4-oxadiazole
Optimized Conditions :
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Solvent : DMF
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Base : NaH (1 eq.)
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Temperature : RT
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Time : 3 h
Reported Yields :
| Electrophile | Product | Yield (%) |
|---|---|---|
| Methyl iodide | S-Methyl derivative | 82 |
| Benzyl bromide | S-Benzyl derivative | 78 |
| 2-Bromoacetophenone | S-Acetylphenethyl derivative | 65 |
Cyclization and Heterocyclic Derivative Formation
The oxadiazole ring participates in cyclocondensation reactions:
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With Hydrazines : Forms pyrazole-oxadiazole hybrids under reflux in acetic acid .
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With Carbon Disulfide : Generates 1,3,4-oxadiazole-2-thione derivatives via base-mediated cyclization .
Example :
textThis compound + Phenyl hydrazine → Ethyl-5-(pyrrolyl)-1-phenyl-pyrazole-3-carboxylate
Conditions :
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Reagent : Phenyl hydrazine in acetic acid.
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Temperature : Reflux (110°C).
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Time : 6 h.
Coupling Reactions
The aromatic ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl para-position .
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Halogenation : Cl₂ or Br₂ in CCl₄ produces halo-substituted derivatives .
Challenges :
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Steric hindrance from the oxadiazole ring limits substitution at ortho positions.
Tautomerism and Stability
The compound exists in thiol-thione tautomeric equilibrium :
textThis compound ⇌ 5-Phenyl-1,3,4-oxadiazole-2-thione
Evidence :
Comparative Reactivity Insights
| Reaction Type | Key Reagent/Catalyst | Major Product | Yield Range (%) |
|---|---|---|---|
| Oxidation | Laccase | Aryl thioethers | 46–94 |
| S-Alkylation | Alkyl halides/NaH | Thioethers | 65–82 |
| Cyclocondensation | Phenyl hydrazine | Pyrazole-oxadiazole hybrids | 70–85 |
Scientific Research Applications
Medicinal Chemistry
5-Phenyl-1,3,4-oxadiazole-2-thiol has been extensively studied for its biological activities:
- Anticancer Properties : Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer activity against various cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific proteins involved in cell proliferation and survival .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In particular, studies have reported that this compound exhibits moderate to good antimicrobial activities when incorporated into polymeric matrices .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Ligand in Coordination Chemistry : It is used as a ligand due to its ability to coordinate with metal ions, which can facilitate various chemical reactions and the formation of metal complexes .
- Synthetic Intermediates : The thiol group allows for nucleophilic substitution reactions and oxidation processes to form disulfides or thioethers. This versatility makes it valuable in synthesizing more complex organic molecules .
Material Science
The compound has potential applications in developing advanced materials:
- Polymeric Nanocomposites : Research has explored the use of this compound in creating polymeric microbicides. These materials have shown promise in controlled release applications and antimicrobial efficacy when combined with clay minerals like montmorillonite .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits enzyme activity, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by interfering with cellular signaling pathways.
Coordination Chemistry: Acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science.
Comparison with Similar Compounds
Table 1: Electronic Properties of POT and Derivatives (B3LYP/6-311+G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| POT | -6.45 | -2.81 | 3.64 |
| POT-Derivative A | -6.32 | -2.75 | 3.57 |
| POT-Derivative B | -6.50 | -2.88 | 3.62 |
Light-harvesting efficiency (LHE) and electron injection driving force (ΔGinject) for POT are comparable to ruthenium-based dyes, with LHE > 0.90 and ΔGinject < -1.2 eV, making it a promising photosensitizer .
Comparison with Similar Compounds
Structural and Electronic Modifications in DSSCs
Comparison with 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Derivatives
Replacing the phenyl group in POT with a benzyl moiety (5-benzyl-1,3,4-oxadiazole-2-thiol) alters electronic properties. The benzyl derivative exhibits a narrower HOMO-LUMO gap (3.52 eV vs. 3.64 eV for POT), enhancing light absorption. However, its LUMO energy (-2.68 eV) is less aligned with TiO₂’s conduction band, reducing electron injection efficiency .
Electron-Donating vs. Electron-Withdrawing Substituents
- Electron-donating groups (e.g., -OCH₃) : Lower HOMO energies (-6.30 eV) and broader absorption spectra improve light-harvesting efficiency.
- Electron-withdrawing groups (e.g., -NO₂): Reduce nucleophilicity of the thiol group, lowering synthetic yields (e.g., 45% for 5-(4-nitrophenyl)-POT vs. 75% for unmodified POT) .
Table 2: Substituent Effects on POT Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | Yield (%) | Application |
|---|---|---|---|---|
| -H (POT) | -6.45 | -2.81 | 75 | DSSCs, Antibacterial |
| -OCH₃ | -6.30 | -2.92 | 82 | DSSCs |
| -NO₂ | -6.60 | -3.10 | 45 | Limited utility |
Q & A
Q. What are the standard synthetic routes for 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives?
The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide (CS₂) under basic conditions. For example:
- Hydrazide cyclization : Refluxing 2-hydroxybenzohydrazide with KOH and CS₂ in ethanol yields 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione .
- Alternative pathway : Commercially available para-substituted derivatives (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) can be functionalized via amide coupling under mild conditions, avoiding complex cyclization steps .
- Purification : Reactions are monitored via TLC, followed by NaOH-assisted precipitation and recrystallization from methanol .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | KOH, CS₂, ethanol, reflux (8–12 h) | Adjust CS₂ stoichiometry to reduce disulfide byproducts |
| Functionalization | PEG spacers, amine coupling | Use PEG₃ to enhance solubility and reduce steric hindrance |
Q. How is structural characterization performed for this compound derivatives?
- Spectroscopy :
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C₁₅H₁₂N₂O₃ requires 67.15% C, 4.48% H) .
Q. Example Spectral Data :
| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 5-(4-Methoxyphenyl) derivative | 7.8 (d, J=8.6 Hz, 2H), 3.9 (s, 3H) | 1615 (C=N), 2550 (-SH) |
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and store in light-protected containers due to photosensitivity .
Advanced Research Questions
Q. How do tautomeric equilibria impact the reactivity of this compound?
The thiol-thione tautomerism (e.g., -SH ↔ -S-) influences nucleophilicity and metal-chelation capacity. DFT studies show the thione form is energetically favored in polar solvents, enabling selective alkylation at the sulfur atom .
Q. Experimental Strategy :
- Solvent screening : Compare reactivity in DMSO (polar) vs. toluene (nonpolar).
- Methylation : Treat with methyl iodide in NaOH/MeOH to isolate the thioether derivative .
Q. How can structural modifications enhance biological activity (e.g., anticancer or antimicrobial)?
- Para-substitutions : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl para-position improve DNA intercalation and enzyme inhibition. For example, 5-(4-chlorophenyl) derivatives show enhanced cytotoxicity .
- Mannich base formation : Introduce aminoalkyl groups via formaldehyde/amine reactions to increase water solubility and target specificity .
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Biological Activity (IC₅₀, μM) | Mechanism |
|---|---|---|
| 4-NO₂ | 12.5 (Anticancer) | Topoisomerase II inhibition |
| 4-OCH₃ | 45.2 (Antimicrobial) | Membrane disruption |
Q. What strategies resolve contradictions in spectroscopic data for oxadiazole derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic packing effects.
- Multi-technique validation : Combine X-ray crystallography (e.g., planar oxadiazole ring geometry ) with dynamic NMR to assess tautomeric ratios.
- Computational modeling : Use TD-DFT to simulate UV-Vis spectra and compare with experimental λₘₐₓ values .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Byproducts : Disulfides (from CS₂ dimerization) or oxidized sulfonic acids.
- Mitigation :
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Optimize CS₂ concentration (1.5 equivalents) and reaction time (<10 h) .
Q. What are the challenges in functionalizing the thiol group for bioconjugation?
- Steric hindrance : Bulky substituents reduce coupling efficiency.
- Solution : Incorporate short PEG spacers (e.g., PEG₃) between the oxadiazole core and reactive amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
